molecular formula C21H22N2O3 B5698501 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide

Cat. No. B5698501
M. Wt: 350.4 g/mol
InChI Key: MDTRWDNMSXJRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide, commonly known as Dimebolin, is a synthetic compound that has been widely studied for its potential therapeutic effects. This compound has been found to have a wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-tumor effects.

Mechanism of Action

The exact mechanism of action of Dimebolin is not fully understood. However, it has been suggested that it may act by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and acetylcholine. It may also have antioxidant properties and protect against oxidative stress.
Biochemical and Physiological Effects:
Dimebolin has been found to have a wide range of biochemical and physiological effects. In animal models, it has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. It has also been found to inhibit the growth of certain types of cancer cells and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using Dimebolin in lab experiments is that it has been extensively studied and its effects are well documented. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.

Future Directions

There are several potential future directions for research on Dimebolin. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanism of action of Dimebolin and to explore its potential therapeutic applications.

Synthesis Methods

Dimebolin can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 2,3-dimethylphenylamine, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is obtained through the reaction of the intermediate product with sodium methoxide in methanol.

Scientific Research Applications

Dimebolin has been extensively studied for its potential therapeutic effects. In particular, it has been found to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells.

properties

IUPAC Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-7-5-10-20(14(13)2)22-21(24)17-8-6-9-18(11-17)25-12-19-15(3)23-26-16(19)4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTRWDNMSXJRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2,3-dimethylphenyl)benzamide

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